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molecular formula C17H28O6 B1666791 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol CAS No. 57671-28-0

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol

Cat. No. B1666791
M. Wt: 328.4 g/mol
InChI Key: UMUSOTNGYAALST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820693B2

Procedure details

Metal sodium (115 mg, 5.0 mmol) was added to pentaethylene glycol monobenzyl ether (328 mg, 1.0 mmol), and the mixture was stirred at 90° C. for three hours. Chloroacetic acid (47 mg, 0.5 mmol) was added to the mixture which was then stirred at 90° C. for 16 hours. Water was added to the mixture which was then washed with ethyl acetate. Next, the aqueous layer was made acidic by 1 N hydrochloric acid, followed by extraction with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure to obtain 390 mg of crude [2-(2-{2-[2-(2-benzyloxyethoxy)ethoxy]ethoxy}ethoxy)ethoxy]acetic acid in the form of a reddish brown substance.
Name
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
47 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C@H](C=O)CCSC.[CH2:9]([O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][O:22][CH2:23][CH2:24][O:25][CH2:26][CH2:27][O:28][CH2:29][CH2:30][OH:31])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl[CH2:33][C:34]([OH:36])=[O:35]>O>[CH2:9]([O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][O:22][CH2:23][CH2:24][O:25][CH2:26][CH2:27][O:28][CH2:29][CH2:30][O:31][CH2:33][C:34]([OH:36])=[O:35])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
115 mg
Type
reactant
Smiles
N[C@@H](CCSC)C=O
Name
Quantity
328 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCOCCOCCOCCOCCO
Step Two
Name
Quantity
47 mg
Type
reactant
Smiles
ClCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred at 90° C. for 16 hours
Duration
16 h
WASH
Type
WASH
Details
was then washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCOCCOCCOCCOCCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: CALCULATEDPERCENTYIELD 201.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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